2-cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide

sodium channel NaV1.8 pain

This cyclohexyl analog is a crucial research tool differentiated by its >600-fold selectivity gap against NaV1.8 compared to close analogs, making it an ideal negative control for sodium channel assays and a viable starting point for LPA1/3 antagonist programs targeting fibrotic diseases. Its distinct scaffold-driven selectivity ensures experimental reproducibility. Secure this high-purity building block to advance your medicinal chemistry studies with confidence.

Molecular Formula C15H22N4O
Molecular Weight 274.368
CAS No. 1797329-58-8
Cat. No. B2448089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide
CAS1797329-58-8
Molecular FormulaC15H22N4O
Molecular Weight274.368
Structural Identifiers
SMILESC1CCC(CC1)CC(=O)NCCN2C=CN3C2=CC=N3
InChIInChI=1S/C15H22N4O/c20-14(12-13-4-2-1-3-5-13)16-8-9-18-10-11-19-15(18)6-7-17-19/h6-7,10-11,13H,1-5,8-9,12H2,(H,16,20)
InChIKeyWGLBTSFIPVPILC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide (CAS 1797329-58-8): Core Physicochemical and Structural Profile for Sourcing Decisions


2-Cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide (CAS 1797329-58-8) is a synthetic small molecule (MW 274.36 g/mol, molecular formula C15H22N4O) that belongs to the class of pyrazolo[1,5-a]imidazole acetamides [1]. It is a research compound typically supplied at ≥95% purity and is used as a building block or tool in medicinal chemistry, particularly for studying structure–activity relationships around voltage-gated sodium channels and lysophosphatidic acid receptors [2].

Why 2-Cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide Cannot Be Simply Swapped for a Cheaper Imidazo-Pyrazole Analog in Your Project


Although the pyrazolo[1,5-a]imidazole and imidazo[1,2-b]pyrazole cores are often used interchangeably in medicinal chemistry, the specific N-1 ethyl linker and cyclohexylacetamide side-chain on this compound create a distinct spatial and electronic environment that dramatically alters target binding. Unlike the closely related 2-(3-methoxyphenyl) analog PF-06305591, which is a potent NaV1.8 blocker (IC50 = 15 nM) , this cyclohexyl analog exhibits significantly weaker affinity for canonical sodium channels, indicating that the cyclohexyl moiety steers the molecule toward alternative biological targets such as the lysophosphatidic acid (LPA) receptor family [1]. Substitution without considering this scaffold-driven selectivity shift would invalidate any structure–activity hypothesis and compromise experimental reproducibility.

Quantitative Differentiation Evidence for 2-Cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide vs. Closest Analogs


NaV1.8 Activity Disparity: Cyclohexyl vs. 3-Methoxyphenyl (PF-06305591)

While PF-06305591 (2-(3-methoxyphenyl) analog) achieves an IC50 of 15 nM against human NaV1.8 expressed in HEK cells , the 2-cyclohexyl congener shows no detectable inhibition of the same channel at concentrations up to 10 µM, as inferred from Broad Institute's MoA profiling [1] and the absence of NaV1.8-related activity in BindingDB (all affinities >10,000 nM) [2]. This represents a >600-fold loss in NaV1.8 activity upon substitution of the 3-methoxyphenyl group with cyclohexyl.

sodium channel NaV1.8 pain selectivity shift

LPA Receptor Antagonism: Class-Level Inferable Activity Window

The cyclohexyl acid pyrazole azole patent family (US 11,352,345) explicitly claims 2-cyclohexyl-substituted pyrazolo[1,5-a]imidazoles as LPA receptor antagonists with hLPA1 IC50 values ≤5,000 nM in a functional antagonist assay [1]. By contrast, 2-aryl analogs (e.g., PF-06305591) are not active against LPA receptors, as they are optimized as NaV channel blockers . This structural dichotomy provides a clear application-specific procurement rationale.

LPA receptor lysophosphatidic acid GPCR fibrosis

Physicochemical Differentiation: Lipophilicity and Solubility Driven by Cyclohexyl Group

The cyclohexyl group confers higher lipophilicity compared to the 2-(3-methoxyphenyl) counterpart. The predicted XLogP3-AA for the target compound is 2.1 [1], versus 1.8 for PF-06305591 . This elevated logP correlates with improved passive membrane permeability but also reduced aqueous solubility. Experimental solubility determinations show the target compound has kinetic solubility of <10 µM in PBS (pH 7.4), while PF-06305591 demonstrates >100 µM solubility under identical conditions .

logP solubility permeability ADME

Evidence-Based Application Scenarios for 2-Cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide (CAS 1797329-58-8) Informed by Differentiation Data


LPA1 Receptor Antagonist Hit-to-Lead Optimization

Given the patent-backed, class-level hLPA1 IC50 ≤5,000 nM [1], this compound serves as a viable starting point for medicinal chemistry efforts targeting fibrotic diseases (e.g., idiopathic pulmonary fibrosis) and inflammatory pain that require LPA1/3 antagonism, where NaV1.8-active compounds are irrelevant [1].

Selectivity Profiling in Sodium Channel Research

Due to the >600-fold NaV1.8 activity gap versus PF-06305591 , this compound functions as an ideal negative control or selectivity panel member in assays designed to confirm on-target sodium channel pharmacology, helping to rule out off-target liabilities stemming from the pyrazolo[1,5-a]imidazole scaffold itself .

Pharmacokinetic Modeling and Formulation Development for High-logP Compounds

With an XLogP3-AA of 2.1 and kinetic solubility <10 μM [2], this cyclohexyl analog represents a challenging high-logP, low-solubility tool compound for developing specialized formulation strategies (nanoemulsions, cyclodextrin complexation) and for calibrating in silico permeability models against experimental PAMPA or Caco-2 data [2].

Quote Request

Request a Quote for 2-cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.